Cetalkonium
Description
Cetalkonium chloride (CKC), chemically known as hexadecyl dimethyl benzyl ammonium chloride, is a quaternary ammonium compound (QAC) with a C16 alkyl chain. It is a derivative of benzalkonium chloride (BAK), a well-known cationic surfactant and antimicrobial agent . CKC is widely utilized as a preservative and antiseptic in pharmaceutical formulations, particularly in ophthalmic preparations such as cationic oil-in-water (o/w) nanoemulsions. Its mechanism of action involves disrupting microbial cell membranes through electrostatic interactions and hydrophobic penetration, leading to cell lysis .
Key physicochemical properties include:
- High lipophilicity: Due to its long alkyl chain, CKC partitions preferentially into lipid phases, reducing its solubility in water (0.022 g/L) compared to shorter-chain BAK derivatives .
- Low ocular toxicity: Its lipophilicity minimizes corneal irritation, making it suitable for preservative-free eye drops .
Properties
IUPAC Name |
benzyl-hexadecyl-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25/h17-19,21-22H,4-16,20,23-24H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYLMAYUEZBUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
122-18-9 (chloride), 3529-04-2 (bromide), 122-18-9 (chloride salt/solvate) | |
| Record name | Cetalkonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047007 | |
| Record name | Benzyl hexadecyl dimethyl ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10328-34-4 | |
| Record name | Cetalkonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetalkonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzyl hexadecyl dimethyl ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CETALKONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHG725432Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
54-58 ºC | |
| Record name | Cetalkonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Cetalkonium chloride is synthesized through the quaternization of dimethylhexadecylamine with benzyl chloride. The reaction typically occurs in an organic solvent under controlled temperature conditions. Industrial production methods involve the use of large-scale reactors where the reactants are mixed and heated to facilitate the quaternization reaction. The product is then purified through crystallization or other separation techniques to obtain a white or almost white crystalline powder .
Chemical Reactions Analysis
Cetalkonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also not typical for this compound chloride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl group can be replaced by other nucleophiles. Common reagents used in these reactions include strong acids or bases, and the major products formed depend on the specific conditions and reagents used
Scientific Research Applications
Active Ingredient in Oral Care Products
Cetalkonium chloride is employed as an active ingredient in formulations for treating oral conditions such as mouth ulcers and denture sores. Products like Bonjela and Pansoral contain this compound chloride at concentrations typically around 0.01% (w/w) to relieve pain associated with these conditions .
Ophthalmic Formulations
In ophthalmology, this compound chloride serves as a cationic surfactant in eye drop formulations. It enhances the bioavailability of active ingredients by increasing the precorneal residence time of the drops, thereby improving therapeutic efficacy. For example, it is used in Cationorm and Retaine MGD, where it stabilizes oil-in-water nanoemulsions and promotes adhesion to the negatively charged ocular surface, facilitating better drug penetration .
Antiseptic and Disinfectant Properties
This compound chloride exhibits significant antimicrobial activity, making it suitable for use as a disinfectant and antiseptic in topical formulations. It is effective against a range of bacteria, although its efficacy against Pseudomonas aeruginosa is limited .
Case Study: Sensitivity Testing
A study evaluated the sensitivity of various bacterial strains to a gel containing this compound chloride and choline salicylate. The results indicated that while Staphylococcus spp. showed varying degrees of sensitivity, Pseudomonas aeruginosa was entirely resistant to the formulation (100% insensitivity) . This highlights the need for careful consideration of bacterial resistance patterns when formulating antimicrobial products.
Emulsification and Surface Activity
Due to its amphiphilic nature, this compound chloride is utilized as an emulsifier in various industrial applications, including silicone-based water repellents and personal care products. Its ability to stabilize emulsions makes it valuable in formulations requiring consistent texture and performance .
Regulatory Status
This compound chloride is recognized by regulatory bodies such as the FDA and MHRA for use in over-the-counter medications, with specific concentration limits established for safety. The highest authorized concentration for topical applications is typically around 0.1% .
Data Summary Table
| Application Area | Product Examples | Concentration | Efficacy Notes |
|---|---|---|---|
| Oral Care | Bonjela, Pansoral | 0.01% (w/w) | Effective for mouth ulcers |
| Ophthalmology | Cationorm, Retaine MGD | Varies | Enhances drug bioavailability |
| Antimicrobial | Gel with choline salicylate | - | Limited efficacy against Pseudomonas |
| Industrial Emulsifier | Silicone-based products | - | Stabilizes emulsions |
Mechanism of Action
The mechanism of action of cetalkonium chloride is based on its ability to create a positive charge, which allows it to adhere to negatively charged surfaces. This bio-adhesive property enables the compound to disrupt cell membranes, inactivate enzymes, and denature proteins. These actions contribute to its broad-spectrum antiseptic and antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Benzalkonium Chloride (BAK) Derivatives
CKC belongs to the BAK family, which comprises mixtures of alkyl benzyl dimethyl ammonium chlorides with varying chain lengths (C12, C14, C16).
| Property | CKC (C16) | BAK-C12 | BAK-C14 |
|---|---|---|---|
| Alkyl Chain Length | 16 carbons | 12 carbons | 14 carbons |
| Water Solubility (g/L) | 0.022 | 1.53 | 0.29 |
| Lipophilicity | Highest | Moderate | High |
| Primary Applications | Preservative-free eye drops | Multi-dose eye solutions | Disinfectants |
Key Findings :
- CKC’s low water solubility and high lipophilicity enhance its retention in lipid phases of emulsions, improving ocular bioavailability while minimizing toxicity .
- BAK-C12, with higher water solubility, is more irritating to ocular tissues but is widely used in multi-dose formulations due to its broad-spectrum antimicrobial activity .
Functional Analogues: Other QACs and Antimicrobials
Cetylpyridinium Bromide
- Structure : C16 alkyl chain with a pyridinium head group.
- Activity : Exhibits IC50 values in the high nM range against proteolytic enzymes (e.g., LF FRET reaction), but less potent than CKC (IC50 = 160 nM vs. 18 μM for protamine) .
- Applications : Common in oral antiseptics, unlike CKC, which is optimized for topical ophthalmic use .
Domiphen Bromide
Performance in Ophthalmic Formulations
CKC’s advantages over other QACs in eye drops include:
Antimicrobial Efficacy
Industrial and Pharmaceutical Use
- Ocular Nanoemulsions: CKC-based formulations enhance the delivery of lipophilic drugs (e.g., curcumin) to the central nervous system via intranasal routes .
- Regulatory Status : Classified as a corrosive solid under UN 3261, requiring careful handling in industrial settings .
Biological Activity
Cetalkonium chloride (CKC) is a quaternary ammonium compound widely recognized for its biological activity, particularly in pharmaceutical and cosmetic applications. Its unique properties, including antimicrobial effects and bioadhesive capabilities, make it a valuable ingredient in various formulations. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by a long alkyl chain (C16) and a cationic charge, which plays a crucial role in its biological activity. The positive charge allows this compound to adhere to negatively charged surfaces, including bacterial membranes and ocular tissues. This adhesion facilitates the disruption of cell membranes, leading to the inactivation of enzymes and denaturation of proteins, thereby exhibiting antimicrobial properties against both gram-positive and gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of this compound
Applications in Pharmaceuticals
This compound is utilized in various pharmaceutical formulations due to its antimicrobial properties and ability to enhance drug delivery. Notable applications include:
- Topical Gels : Used in formulations like Pansoral for treating oral ulcers, where it provides pain relief while exhibiting antibacterial activity .
- Ophthalmic Products : Emulsions containing this compound, such as Cationorm and Retaine MGD, enhance ocular drug delivery by stabilizing active ingredients and improving bioavailability .
Case Studies on Efficacy
-
Cationic Emulsion for Dry Eye Disease :
A study demonstrated that cationic emulsions containing CKC significantly improved tear film stability and reduced corneal staining scores in patients with dry eye disease (DED). The emulsions modulated the secretion of pro-inflammatory cytokines, showcasing their anti-inflammatory properties . -
Antibacterial Gel Formulation :
Research involving a gel combining choline salicylate and this compound chloride assessed its effectiveness against various bacterial strains. Results indicated variable sensitivity among Staphylococcus spp., with some strains showing significant inhibition of growth .
Safety Profile
Despite its effectiveness, the safety of this compound has been a concern due to its classification as a member of the benzalkonium chloride family. However, studies have indicated that when used in oil-in-water emulsions, CKC is sequestered within oil droplets, minimizing its availability to cause damage to ocular tissues. Both Pansoral and Cationorm have been well-tolerated by patients over extended periods .
Regulatory Status
This compound is included in various regulatory frameworks as an approved ingredient for topical use. The maximum authorized concentration for topical applications is typically 0.1%, ensuring safety while maintaining efficacy .
Q & A
Q. How can researchers determine the minimum inhibitory concentration (MIC) of Cetalkonium against bacterial strains in vitro?
- Methodological Answer : Use broth microdilution assays following Clinical and Laboratory Standards Institute (CLSI) guidelines. Prepare serial dilutions of this compound in culture media, inoculate with standardized bacterial suspensions (e.g., 1–5 × 10⁵ CFU/mL), and incubate for 18–24 hours. Include positive (untreated bacteria) and negative (sterile media) controls. MIC is defined as the lowest concentration with no visible growth. Validate results using reference strains (e.g., Staphylococcus aureus ATCC 25923) and statistical tools like ANOVA to account for inter-experimental variability .
Q. What experimental models are appropriate for assessing this compound’s stability under varying environmental conditions?
- Methodological Answer : Design accelerated stability studies by exposing this compound solutions to stressors:
- Thermal degradation : Incubate at 40°C, 60°C, and 80°C for 0–30 days.
- Photolytic degradation : Use UV light (e.g., 254 nm) for 48–72 hours.
- Hydrolytic degradation : Test at pH 3, 7, and 9 for 24 hours.
Quantify degradation via HPLC with a C18 column and UV detection (λ = 220 nm). Calculate degradation kinetics (e.g., half-life) using first-order models. Include mass spectrometry to identify breakdown products .
Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Employ LC-MS/MS for high sensitivity and specificity. Prepare samples using solid-phase extraction (SPE) with C18 cartridges to remove interferents. Validate the method per ICH guidelines: assess linearity (1–100 µg/mL), accuracy (recovery ≥90%), and precision (RSD <5%). For rapid screening, surface-enhanced Raman spectroscopy (SERS) with silver nanoparticles can detect this compound at sub-ppm levels .
Advanced Research Questions
Q. How can researchers resolve contradictions in MIC values for this compound reported across studies?
- Methodological Answer : Conduct a systematic review to identify variables influencing MIC discrepancies:
- Inoculum size : Higher bacterial loads may artificially elevate MIC.
- Culture media : Cationic interactions with media components (e.g., phospholipids) can reduce bioactivity.
- Solvent effects : Organic solvents (e.g., DMSO) may alter this compound’s efficacy.
Perform meta-analysis with subgroup stratification and sensitivity testing. Use standardized protocols (e.g., CLSI) to harmonize future studies .
Q. What methodological considerations are critical when designing studies on this compound’s biofilm disruption mechanisms?
- Methodological Answer : Use confocal laser scanning microscopy (CLSM) with LIVE/DEAD staining to visualize biofilm architecture pre- and post-treatment. Quantify extracellular polymeric substance (EPS) reduction via crystal violet assays. Incorporate transcriptomic analysis (RNA-seq) to identify downregulated genes (e.g., algD for alginate synthesis). Validate findings with genetic knockout strains and control for pH changes induced by this compound .
Q. How can researchers investigate synergistic interactions between this compound and non-ionic surfactants?
- Methodological Answer : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Combine this compound with surfactants (e.g., polysorbate 80) at sub-MIC concentrations. Assess membrane permeability via fluorescent probes (e.g., propidium iodide). Use molecular dynamics simulations to model surfactant-induced disruption of this compound’s micelle formation. Validate synergism in ex vivo models (e.g., porcine skin) .
Q. What strategies are effective for evaluating this compound’s resistance mechanisms in Gram-negative bacteria?
- Methodological Answer : Perform serial passaging of bacteria (e.g., E. coli) under sub-MIC this compound exposure for 30 generations. Isolate mutants and sequence efflux pump regulators (e.g., acrAB-tolC). Compare outer membrane permeability using nitrocefin hydrolysis assays. Employ proteomics to identify overexpression of stress-response proteins (e.g., SoxS). Cross-validate with efflux pump inhibitors (e.g., PAβN) to confirm resistance pathways .
Q. How should researchers design in vivo studies to correlate this compound’s in vitro efficacy with clinical outcomes?
- Methodological Answer : Use murine wound infection models infected with methicillin-resistant Staphylococcus aureus (MRSA). Apply this compound topically at 0.5–2% w/w in hydrogel formulations. Monitor bacterial load (CFU/g tissue) and inflammatory markers (IL-6, TNF-α) over 7 days. Include pharmacokinetic analysis to measure cutaneous retention. Address ethical considerations by adhering to ARRIVE guidelines for animal research .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀ values with 95% confidence intervals. Assess cytotoxicity in mammalian cells (e.g., HaCaT keratinocytes) via MTT assays, comparing selectivity indices (SI = IC₅₀/EC₅₀). Use principal component analysis (PCA) to differentiate toxicity profiles across cell lines .
Q. How can researchers address variability in this compound’s antimicrobial efficacy due to formulation excipients?
- Methodological Answer :
Perform factorial design experiments to evaluate excipient effects (e.g., emulsifiers, preservatives). Measure zeta potential and particle size distribution (dynamic light scattering) to assess colloidal stability. Corrogate results with time-kill assays to identify excipients that enhance or antagonize activity. Use multivariate regression to model excipient-concentration-dependent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
